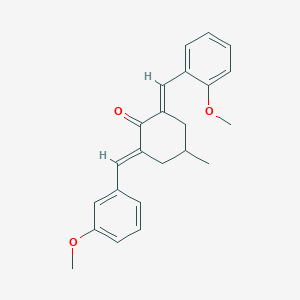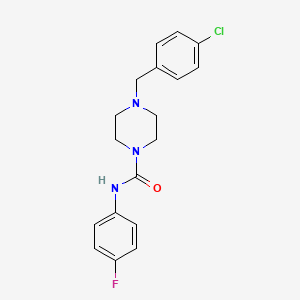![molecular formula C17H19N3O5S B5312168 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5312168.png)
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound, also known as MPAO, is a small molecule that has been synthesized through a multi-step process and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cell differentiation. 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has also been shown to inhibit the activity of the proteasome, which is involved in protein degradation and cell cycle regulation. Additionally, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to induce apoptosis and cell cycle arrest, which leads to the inhibition of cell growth and proliferation. In neurons, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to protect against oxidative stress and inflammation, which are common factors in neurodegenerative diseases. In immune cells, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various fields of biomedical research. However, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide, including the optimization of its synthesis method, the identification of its specific targets and mechanisms of action, and the development of new derivatives with improved properties. Additionally, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide could be further studied for its potential applications in cancer therapy, neuroprotection, and inflammation, as well as in other fields of biomedical research.
Synthesis Methods
The synthesis of 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide involves several steps, including the reaction of 4-methoxybenzenecarboximidamide with methyl(phenylsulfonyl)chloride, followed by the reaction with N-methylglycine methyl ester. The resulting compound is then treated with sodium hydride and dimethylformamide to yield 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide. This synthesis method has been optimized to produce high yields of 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide with good purity.
Scientific Research Applications
4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has shown potential applications in various fields of biomedical research, including cancer therapy, neuroprotection, and inflammation. In cancer therapy, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In neuroprotection, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to protect neurons from oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In inflammation, 4-methoxy-N'-({[methyl(phenylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
properties
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-[benzenesulfonyl(methyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-20(26(22,23)15-6-4-3-5-7-15)12-16(21)25-19-17(18)13-8-10-14(24-2)11-9-13/h3-11H,12H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRTXMJEROQZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)ON=C(C1=CC=C(C=C1)OC)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O/N=C(/C1=CC=C(C=C1)OC)\N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5312092.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![3-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5312125.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)
![7-(5-chloro-2-methoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5312182.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5312190.png)
![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)
